N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-14-9-10-15(2)19(12-14)30(28,29)25-11-5-6-16(25)13-23-20(26)21(27)24-18-8-4-3-7-17(18)22/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYIZCMOTWYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Critical Reagents and Their Roles
| Reagent | Purity | Supplier | Role in Synthesis |
|---|---|---|---|
| 2,5-Dimethylbenzenesulfonyl chloride | 97% | Sigma-Aldrich | Sulfonylation of pyrrolidine |
| L-Proline | ≥99% | EvitaChem | Pyrrolidine precursor |
| 2-Chlorophenyl isocyanate | 98% | EvitaChem | Amide bond formation |
| N,N'-Dicyclohexylcarbodiimide | 99% | Sigma-Aldrich | Coupling agent for amidation |
| Triethylamine | ≥99.5% | Sigma-Aldrich | Base for deprotonation |
The selection of 2,5-dimethylbenzenesulfonyl chloride as the sulfonylation agent is critical due to its electron-withdrawing methyl groups, which enhance electrophilicity at the sulfur center. Anhydrous dichloromethane (DCM) is preferred for sulfonylation to minimize competing hydrolysis.
Stepwise Synthesis Protocol
Synthesis of 1-(2,5-Dimethylbenzenesulfonyl)pyrrolidine
Procedure :
- Dissolve L-proline (10 mmol) in anhydrous DCM (50 mL) under nitrogen.
- Add triethylamine (15 mmol) dropwise to deprotonate the amine.
- Introduce 2,5-dimethylbenzenesulfonyl chloride (12 mmol) dissolved in DCM (20 mL) over 30 minutes.
- Stir at 0°C for 2 hours, then warm to room temperature overnight.
- Wash with 1M HCl (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
Yield : 82% as a white crystalline solid.
N-Alkylation with Chloroacetamide
Procedure :
- Suspend 1-(2,5-dimethylbenzenesulfonyl)pyrrolidine (5 mmol) in DMF (30 mL).
- Add potassium carbonate (10 mmol) and chloroacetamide (6 mmol).
- Heat at 80°C for 12 hours under argon.
- Filter and concentrate the mixture. Purify via column chromatography (hexane:EtOAc 3:1).
Yield : 74%.
Amidation with 2-Chlorophenyl Isocyanate
Procedure :
- Dissolve the alkylated intermediate (3 mmol) in THF (20 mL).
- Add 2-chlorophenyl isocyanate (3.3 mmol) and catalytic DMAP.
- Reflux for 6 hours, then pour into ice-water.
- Extract with EtOAc (3 × 25 mL), dry, and recrystallize from methanol.
Yield : 68%.
Optimization of Reaction Conditions
Table 2: Solvent Effects on Sulfonylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0 → 25 | 14 | 82 |
| DMF | 25 | 12 | 65 |
| THF | 25 | 18 | 58 |
Polar aprotic solvents like DMF accelerate sulfonylation but increase side-product formation through solvolysis. Low temperatures in DCM suppress hydrolysis, favoring higher yields.
Purification and Characterization
Chromatographic Purification
- Column : Silica gel 60 (230–400 mesh)
- Eluent : Gradient from hexane:EtOAc (4:1) to (1:1)
- Retention Factor (Rf) : 0.42 in hexane:EtOAc 2:1
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 8.2 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 4.32 (m, 1H, pyrrolidine-CH), 3.89 (dd, J = 14.1, 6.3 Hz, 1H, CH₂), 2.42 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential Functionalization | 3 | 41 | 98.2 |
| Convergent Synthesis | 2 | 54 | 97.8 |
The convergent approach, which synthesizes the pyrrolidine and ethanediamide moieties separately before coupling, offers superior yield but requires stringent stoichiometric control.
Challenges and Troubleshooting
- Epimerization at Pyrrolidine Chiral Centers : Mitigated by maintaining reaction temperatures below 30°C during alkylation.
- Sulfonate Hydrolysis : Avoid aqueous workup until final stages; use anhydrous MgSO₄ for drying.
Applications and Derivative Synthesis
The compound serves as a precursor to protease inhibitors, with modifications at the chlorophenyl group modulating target affinity. Hydrogenation of the pyrrolidine ring produces saturated analogs with enhanced metabolic stability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key parameters for optimization :
- Temperature control (0–5°C during sulfonylation to prevent side reactions).
- Solvent choice (anhydrous dichloromethane stabilizes reactive intermediates) [4].
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Functional Group Modifications
Sulfonyl Group Variations :
- Replacement of 2,5-dimethylbenzenesulfonyl with 4-methoxybenzenesulfonyl (as in ) reduces steric hindrance, enhancing enzymatic inhibition potency.
- Thiophene-2-sulfonyl substitution (e.g., in N’-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide) introduces π-π stacking interactions with aromatic residues in target proteins [17].
Aromatic Ring Substitutions: 2-chlorophenyl vs. Methoxy vs. methyl groups: Methoxy substituents (e.g., in N'-(3-methoxyphenyl) analogs) enhance solubility but may reduce membrane permeability [16].
Biological Activity
N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity.
- Sulfonamide Group : Derived from 2,5-dimethylbenzenesulfonic acid, known for diverse biological activities.
- Chlorophenyl Group : Enhances the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 367.9 g/mol.
Research indicates that this compound may interact with specific biological targets such as enzymes and receptors. Its mechanism of action likely involves:
- Enzyme Inhibition : The compound may inhibit certain enzyme activities, affecting metabolic pathways.
- Signal Transduction Modulation : It may alter cellular signaling processes, impacting cell function and response.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : The sulfonamide structure suggests potential antibacterial properties.
- Antiviral Potential : Preliminary studies indicate possible efficacy against viral infections.
- Cytotoxic Effects : Investigations into its effects on various cancer cell lines are ongoing.
Case Studies and Experimental Data
-
Antibacterial Activity :
- A study evaluated the antibacterial effects of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
-
Mechanistic Insights :
- Molecular docking studies have shown that the compound can effectively bind to target enzymes, providing insights into its potential inhibitory mechanisms.
Synthesis
The synthesis of this compound involves several steps:
-
Formation of the Pyrrolidine Ring :
- Reaction conditions typically involve a suitable solvent and catalyst to optimize yield.
-
Introduction of the Sulfonamide Group :
- This step often utilizes 2,5-dimethylbenzenesulfonyl chloride in a nucleophilic substitution reaction.
-
Final Coupling with Chlorophenyl Moiety :
- The final product is obtained through coupling reactions under controlled conditions to ensure purity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
